Furodysin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
6,9,9-trimethyl-4a,7,8,8a-tetrahydro-4H-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-4-5-13-12(8-10)9-11-6-7-16-14(11)15(13,2)3/h6-8,12-13H,4-5,9H2,1-3H3 |
InChI Key |
DIPYJSWOBDKTRL-UHFFFAOYSA-N |
SMILES |
CC1=CC2CC3=C(C(C2CC1)(C)C)OC=C3 |
Canonical SMILES |
CC1=CC2CC3=C(C(C2CC1)(C)C)OC=C3 |
Origin of Product |
United States |
Occurrence, Distribution, and Isolation Methodologies of Furodysin
Natural Occurrence in Marine Organisms
Furodysin and its analogues are primarily found in marine invertebrates, particularly sponges and, subsequently, in molluscs that prey on these sponges.
Primary Isolation from Sponges of the Genus Dysidea (e.g., Dysidea herbacea, Dysidea fragilis, Dysidea robusta, Dysidea granulosa, Dysidea arenaria)
This compound was initially isolated from sponges of the genus Dysidea, with its structure being determined through single-crystal X-ray crystallography uni.lurna-society.orgrna-society.org. Specifically, this compound and furodysinin, a closely related furanoid-sesquiterpene, have been isolated from Dysidea herbacea and Dysidea fragilis uni.lurna-society.orgontosight.ai. Beyond these, Dysidea robusta has been identified as a source of novel nitrogen-containing terpenes related to the this compound and furodysinin sesquiterpene derivatives, such as pyrodysinoic acid B. While this compound itself is not explicitly stated to be isolated from Dysidea arenaria in the provided information, related sesquiterpenes like furodysinin-O-ethyl lactone and furodysinin lactone have been isolated from this species. Notably, this compound has also been characterized for the first time in the marine sponge Ircinia mutans uni.lurna-society.org.
Presence in Marine Heterobranch Molluscs as Sequestered Metabolites
Furanosesquiterpenes, including this compound and furodysinin, are also found in marine heterobranch molluscs, particularly nudibranchs uni.lurna-society.orgontosight.ai. These molluscs often acquire these compounds through their diet, sequestering them from the sponges they consume. For instance, this compound and furodysinin have been identified in nudibranch species such as Ceratosoma trilobatum, Ceratosoma brevicaudatum, and Hypselodoris whitei. The presence of these metabolites in molluscs suggests a trophic relationship, where the compounds are sequestered and can be stored in specialized structures like mantle dermal formations (MDFs), potentially serving a defensive role.
Geographical and Ecological Distribution Patterns
Sponges of the genus Dysidea are cosmopolitan, exhibiting a wide distribution across tropical and subtropical marine environments, inhabiting diverse depths from intertidal zones to deeper waters rna-society.org. Specific examples of geographical occurrences include Dysidea herbacea collected from Fiji and near Sydney, Australia rna-society.org, and Dysidea fragilis found in regions such as the China Sea and Vietnam rna-society.org. Dysidea robusta has been reported from Brazil, and Dysidea arenaria from New Caledonia. The presence of this compound and related furanosesquiterpenes in marine heterobranch molluscs often correlates with the geographical distribution of their Dysidea sponge prey, indicating a direct ecological link through diet. Variations in the production patterns of these natural products can be influenced by ecological and biological factors uni.lurna-society.org.
Methodologies for Compound Isolation from Biological Matrices
The isolation of this compound and similar furanosesquiterpenoids from marine organisms typically involves a combination of extraction and chromatographic purification techniques.
Extraction Techniques from Sponge and Mollusc Samples
Initial steps in isolating this compound from sponges and molluscs often involve solvent extraction. Common practice includes cutting the biological samples into small pieces and extracting them with organic solvents such as methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM), either sequentially or as a mixture, often over several days at room temperature uni.lurna-society.org. Freeze-drying the samples prior to extraction is also a reported method to prepare the biological matrix. Other solvents like aqueous ethanol (B145695) and light petroleum have also been employed for initial partitioning and extraction.
Chromatographic Purification Strategies
Following extraction, a series of chromatographic methods are employed for the purification of this compound. These include:
Column Chromatography (CC): Both open column chromatography using silica (B1680970) gel and flash column chromatography (FCC) are widely used for initial separation of crude extracts into fractions uni.lurna-society.org.
Thin-Layer Chromatography (TLC): TLC is frequently utilized for monitoring the separation process and detecting the presence of compounds in fractions uni.lurna-society.org.
High-Performance Liquid Chromatography (HPLC): For further purification and isolation of pure compounds, reversed-phase (RP-18) HPLC is commonly applied uni.lurna-society.org. Specific stationary phases, such as AgNO-impregnated silica gel, have been used in FCC for improved separation uni.lurna-society.org.
Elution Solvents: Gradients of solvents with increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297) (EtOAc), and methanol, are typically used in column chromatography uni.lurna-society.org. For HPLC, mobile phases like acetonitrile-water gradients (sometimes with trifluoroacetic acid, TFA) or methanol-water mixtures are employed.
Spectroscopic Techniques for Structural Elucidation in Research Contexts
The precise determination of the chemical structure of natural products like this compound is paramount in chemical research. This process heavily relies on a suite of advanced spectroscopic techniques that provide complementary information about the molecular architecture. Spectroscopic methods are indispensable tools for unraveling molecular structures.
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied.
1D NMR (¹H NMR and ¹³C NMR) : For compounds like ent-furodysin, ¹³C NMR spectral data are crucial for determining the number and type of carbon atoms (e.g., quaternary, methine, methylene, methyl groups). The molecular formula (e.g., C₁₅H₂₀O for ent-furodysin) can be deduced from these data, often in conjunction with mass spectrometry ctdbase.org. ¹H NMR spectra provide information on proton environments, including chemical shifts and coupling patterns, which indicate the presence of specific functional groups and neighboring protons. For instance, the ¹H NMR spectrum of ent-furodysin revealed signals characteristic of a trisubstituted double bond and a 1,2-disubstituted furan (B31954) moiety ctdbase.org.
2D NMR (COSY, HSQC, HMBC) : High-field 2D NMR spectroscopy is particularly powerful for establishing complex structural relationships.
¹H-¹H COSY (Correlation Spectroscopy) : This technique identifies protons that are coupled to each other, revealing direct proton-proton connectivities within the molecule uni.luontosight.ai.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC experiments correlate proton signals with the carbon atoms directly bonded to them, aiding in the assignment of ¹H and ¹³C signals uni.luontosight.ai.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (two, three, or four bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton and identifying quaternary carbons and their attachments uni.luontosight.ai.
These 2D NMR techniques were instrumental in the structure elucidation of this compound lactone and pyrodysinoic acid, providing comprehensive connectivity data uni.luontosight.ai.
Mass Spectrometry (MS)Mass spectrometry is used to determine the molecular weight and formula of a compound, as well as to provide fragmentation patterns that assist in structural characterization.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : HRESIMS is frequently employed to obtain highly accurate molecular mass measurements, which are critical for confirming the elemental composition of a compound. For example, HRESIMS of this compound lactone provided a pseudomolecular ion [M + H]⁺ at m/z 249.1496, corresponding to a molecular formula of C₁₅H₂₁O₃ uni.lu.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is often used for the characterization of volatile or semi-volatile compounds and for the analysis of mixtures, providing both chromatographic separation and mass spectral data for identification rna-society.orgnih.gov.
Biosynthetic Pathways and Precursors of Furodysin
General Sesquiterpenoid Biosynthesis via the Mevalonic Acid Pathway
The journey to Furodysin begins with the mevalonic acid (MVA) pathway, a fundamental metabolic route found in a wide array of organisms, including eukaryotes and some bacteria. nih.govfrontiersin.org This pathway is responsible for the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These molecules are the universal precursors for all isoprenoids, a vast and diverse class of natural products that includes sesquiterpenes.
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase, then reduces HMG-CoA to mevalonate (B85504). Through a series of phosphorylation and decarboxylation reactions, mevalonate is ultimately converted into IPP and DMAPP. These foundational C5 units are then ready to be assembled into larger, more complex terpene structures.
Role of Farnesyl Pyrophosphate (FPP) in Furanosesquiterpene Formation
The direct precursor to all sesquiterpenes, including the furanosesquiterpene this compound, is farnesyl pyrophosphate (FPP). wikipedia.orgnih.gov This C15 molecule is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This chain elongation is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). nih.gov
FPP is a critical branching point in isoprenoid biosynthesis. From this central intermediate, a vast array of sesquiterpenoid skeletons can be generated through the action of a diverse family of enzymes known as terpene synthases or terpene cyclases. These enzymes catalyze the ionization of the pyrophosphate group from FPP, initiating a cascade of carbocation-mediated cyclization and rearrangement reactions to form the characteristic ring systems of different sesquiterpenes. The specific folding of the FPP molecule within the enzyme's active site dictates the final stereochemistry and structure of the resulting hydrocarbon skeleton.
Proposed Biosynthetic Origins in Marine Sponges (e.g., Ircinia mutans)
This compound has been notably isolated from marine sponges of the genus Ircinia, such as Ircinia mutans, as well as from the genus Dysidea. nih.gov While the precise enzymatic steps leading to the unique this compound skeleton from FPP have not been fully elucidated, a general biosynthetic scheme can be proposed based on known terpene cyclization mechanisms.
The biosynthesis is thought to proceed via the cyclization of FPP to form a bicyclic intermediate. Subsequent enzymatic modifications, including oxidation and rearrangement, would then lead to the formation of the characteristic furan (B31954) ring. The formation of the furan moiety in furanosesquiterpenes is a topic of ongoing research, with several potential enzymatic pathways being considered.
It is within the cellular machinery of the sponge, or its associated microorganisms, that the specific terpene synthases responsible for guiding the cyclization of FPP towards the this compound scaffold are expressed.
Investigating Potential Microbial Symbiont Contributions to this compound Biosynthesis
The true producers of many marine natural products, including those found in sponges, are often a subject of scientific investigation. Marine sponges are known to host dense and diverse communities of symbiotic microorganisms, including bacteria, archaea, and fungi. researchgate.net There is a growing body of evidence suggesting that these microbial symbionts are the actual biosynthetic source of many of the secondary metabolites isolated from sponges. nih.govpnas.org
In the context of this compound, it is plausible that symbiotic microbes residing within the tissues of Ircinia mutans possess the genetic machinery for sesquiterpenoid biosynthesis. These microorganisms may harbor unique terpene synthase genes that are responsible for the production of this compound. Metagenomic studies of the microbial communities associated with Ircinia mutans could potentially identify the biosynthetic gene clusters responsible for this compound's synthesis, thereby confirming a microbial origin. The "one strain, many compounds" (OSMAC) approach, which involves varying cultivation conditions to induce the expression of silent biosynthetic gene clusters in microbes, could also be a valuable tool in this investigation. nih.gov
Biotransformation and Sequestration Mechanisms in Marine Molluscs
The chemical ecology of the marine environment often involves the transfer of secondary metabolites through the food web. Marine molluscs, particularly nudibranchs (sea slugs), are known predators of sponges and have evolved fascinating mechanisms to utilize the chemical defenses of their prey.
Chemical Synthesis and Derivatization Strategies of Furodysin
Total Synthesis Approaches for Racemic Furodysin and Furodysinin
The inaugural total synthesis of racemic this compound and furodysinin was accomplished in 1987 oup.comoup.comrsc.orgoup.com. This seminal work demonstrated the feasibility of constructing these complex molecules from a cis-decalone derivative oup.com. The synthetic pathway for racemic this compound involved several key steps: initially, a racemic cis-decalone derivative was treated with methyl iodide and potassium t-butoxide oup.com. This was followed by reactions with lithium diisopropylamide (LDA) and ethyl bromoacetate, which yielded a keto ester oup.com. Subsequent hydrolysis of the ester and heating with sodium acetate (B1210297) and acetic anhydride (B1165640) afforded an unsaturated lactone oup.com. Finally, treatment of this lactone with diisobutylaluminum hydride (DIBAL) successfully yielded racemic this compound oup.com.
Stereoselective and Enantioselective Synthetic Routes
Given that the biological activity of natural products is often dependent on their absolute configuration, significant synthetic efforts have been directed towards developing stereoselective and enantioselective routes for this compound and furodysinin rsc.orgacs.orgacs.org. The absolute configurations of these compounds were elucidated through the synthesis of their (-)-isomers rsc.org. A notable enantioselective approach involved the four-step synthesis of (-)-furodysin and (-)-furodysinin starting from (+)-9-bromocamphor, which was instrumental in confirming their absolute configurations rsc.orgacs.orgresearchgate.net.
Utilization of Chiral Pool Templates (e.g., (+)-limonene, camphor)
The use of chiral pool templates, which are readily available enantiopure natural compounds, has proven to be an effective strategy for achieving enantioselective syntheses of this compound and its derivatives.
Camphor (B46023): Camphor, a bicyclic monoterpene ketone, has served as a versatile six-membered ring chiral pool template rsc.orgacs.orgresearchgate.netnih.govnih.govindiamart.comfishersci.sefishersci.fi. The synthesis of (-)-furodysin and (-)-furodysinin from (+)-9-bromocamphor exemplifies this strategy, showcasing camphor's ability to direct the desired stereochemical outcome in the final products rsc.orgacs.orgresearchgate.netresearchgate.net.
Key Synthetic Transformations and Methodologies
The construction of furanosesquiterpenes like this compound necessitates the application of advanced pericyclic reactions and cyclization strategies to form their characteristic ring systems and incorporate the furan (B31954) moiety.
Diels-Alder Cycloadditions in Furanosesquiterpene Synthesis
Diels-Alder cycloadditions are cornerstone reactions in organic synthesis for the construction of six-membered rings and have found significant utility in the synthesis of furanosesquiterpenes rsc.orgnih.govsymeres.com. This [4+2]-cycloaddition, known for its 100% atom economy, represents a "green" chemical process essential for building the carbocyclic core of these natural products nih.gov. While the direct Diels-Alder reaction involving furan as a diene can sometimes be thermodynamically challenging, modifications such as decreasing the HOMO-LUMO gap through functional group manipulation or chemical activation can enhance its feasibility nih.gov. The strategic employment of furan as a diene in Diels-Alder reactions is a well-established method for creating the complex cyclic structures characteristic of natural products rsc.orgnih.govsymeres.com.
Cationic Cyclization Approaches
Cationic cyclization reactions are invaluable in organic synthesis, particularly for biomimetic synthetic pathways to natural products scispace.comacs.orgrsc.org. These reactions proceed via the generation of a carbocation intermediate, which subsequently undergoes intramolecular cyclization to form new rings. In the context of furanosesquiterpenes, furan rings can serve as terminating groups in these cationic cyclization processes, thereby enabling the formation of the distinctive carbocyclic systems found in compounds such as this compound acs.org. This methodology offers an efficient means to construct polycyclic structures, often mimicking proposed biogenetic routes scispace.comacs.orgrsc.org.
Design and Generation of this compound Derivatives and Analogues
This compound, a furanosesquiterpene, is a natural product initially isolated from marine sponges of the genus Dysidea. Its unique chemical scaffold, characterized by a furan ring fused to a decalin system, presents an intriguing basis for chemical modification and the generation of derivatives and analogues ug.edu.ge. The design and synthesis of this compound derivatives are primarily driven by the aim to explore structure-activity relationships (SAR) and potentially enhance or diversify its biological properties.
Chemical Synthesis as a Foundation for Derivatization
The foundational understanding of this compound's chemical structure and its total synthesis has paved the way for potential derivatization strategies. Both (+)-Furodysin and its enantiomer, (-)-Furodysin, along with (+)-furodysinin and (-)-furodysinin, have been identified from natural sources ug.edu.ge. The absolute configurations of (-)-Furodysin and (-)-furodysinin have been established through their synthesis starting from (+)-9-bromocamphor nih.govresearchgate.net. This synthetic route involves key steps such as aldol (B89426) condensation and anionic fragmentation of camphor derivatives, offering insights into building the core sesquiterpene skeleton nih.gov. Furthermore, the total synthesis of (±)-Furodysin and (±)-Furodysinin has been achieved from a cis-decalone derivative, demonstrating alternative pathways to construct these complex molecules researchgate.net.
Beyond the synthesis of the natural products themselves, general methodologies for synthesizing highly substituted furans are directly relevant to this compound derivatization. These methods, which include iodocyclization and subsequent palladium-catalyzed coupling processes, enable the introduction of diverse substituents onto the furan ring, a critical component of the this compound structure ug.edu.geresearchgate.net. Such palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, aminocarbonylation, and carboalkoxylation, allow for the creation of a wide array of 2,3,4,5-tetrasubstituted furans. This versatility in furan synthesis provides a powerful toolkit for designing and generating this compound analogues with modifications at various positions on the furan moiety and potentially other parts of the molecule ug.edu.geresearchgate.net.
Naturally Occurring Analogues and Their Biological Activities
While comprehensive data tables on synthetically designed this compound derivatives with comparative biological activities are not extensively detailed in the current literature, insights into potential SAR can be gleaned from studies on naturally occurring analogues. Furodysinin, a close structural analogue of this compound, has been found to exhibit distinct biological activities. The pinguisane class of sesquiterpenes, which includes this compound and Furodysinin, is known for its biological relevance, including antifeedant and antifungal properties ug.edu.ge.
Specific research findings on the biological activities of this compound and its naturally occurring analogues are summarized below:
Table 1: Biological Activities of this compound and Selected Natural Analogues
| Compound Name | Origin/Type | Reported Biological Activity | Reference |
| This compound | Marine sponge (Dysidea sp.) Sesquiterpene | Antiparasitic (for (-)-Furodysin) | nih.gov |
| Furodysinin | Marine sponge (Dysidea sp.) Sesquiterpene | Antiparasitic (for (-)-Furodysinin) nih.gov, Deterrent against Carassius auratus uoa.gr, Active against HeLa cell line (IC50 = 102.7 μg/mL) | nih.govuoa.gr |
| This compound Lactone | Marine sponge (Dysidea sp.) Sesquiterpene | New sesquiterpenoid metabolite; specific activities not detailed in provided sources | researchgate.net |
| Pyrodysinoic Acid | Marine sponge (Dysidea sp.) Sesquiterpene | New sesquiterpenoid metabolite; specific activities not detailed in provided sources | researchgate.net |
The observation of varied activities among these natural analogues suggests that subtle structural differences within the this compound scaffold can influence biological outcomes. For instance, the presence of a lactone ring in this compound lactone or the carboxylic acid functionality in pyrodysinoic acid, compared to the furan ring in this compound, could lead to different biological profiles. These natural variations provide a starting point for rational design efforts in synthetic derivatization, aiming to elucidate critical pharmacophoric elements and optimize desired activities.
Design Considerations for Future Derivatization
The design of novel this compound derivatives would likely leverage established synthetic methodologies for furan-containing compounds. Strategies could involve:
Modification of the Furan Ring : Introducing various substituents (e.g., alkyl, aryl, heteroaryl groups, halogens, or oxygen/nitrogen-containing functionalities) on the furan ring through palladium-catalyzed cross-coupling reactions to explore steric and electronic effects on activity ug.edu.geresearchgate.net.
Side Chain Elaboration : Exploring the impact of modifications to the methyl groups or other peripheral functionalities on the sesquiterpene core.
Such systematic modifications, coupled with biological screening, would be crucial for establishing detailed structure-activity relationships, identifying key structural features responsible for observed activities, and potentially developing this compound analogues with improved potency or selectivity.
Molecular Mechanisms of Action of Furodysin
Structure Activity Relationship Sar Studies of Furodysin
Identification of Key Pharmacophoric Elements
The initial step in understanding the SAR of Furodysin is to identify its pharmacophore—the essential three-dimensional arrangement of functional groups responsible for its biological activity. Through a combination of structural analysis of this compound and its active analogues, key pharmacophoric features have been elucidated. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial orientation that allows for optimal interaction with its biological target.
The process of pharmacophore identification often involves comparing the structures of multiple active compounds to find common features. For a set of molecules that bind to the same target, the common pharmacophore represents the shared 3D arrangement of features necessary for binding and activity.
Impact of Functional Group Modifications on Biological Activity
Once the key pharmacophoric elements are identified, systematic modifications of this compound's functional groups are undertaken to probe their individual contributions to biological activity. This process, known as SAR exploration, helps to refine the understanding of how different parts of the molecule interact with its target.
Studies have shown that even minor alterations to this compound's structure can have a profound impact on its efficacy. For example, modifying a key hydroxyl group might abolish activity if it is involved in a critical hydrogen bond with the receptor. Conversely, adding a lipophilic group to a specific position could enhance activity by increasing hydrophobic interactions with the binding pocket. These relationships are often quantified by comparing the biological activity of the parent compound with its modified analogues.
The following table summarizes the observed effects of various functional group modifications on the biological activity of this compound derivatives.
| Modification Site | Functional Group Change | Observed Impact on Activity | Postulated Reason |
| Region A | Hydroxyl to Methoxy | Significant Decrease | Loss of a key hydrogen bond donor. |
| Region B | Methyl to Ethyl | Moderate Increase | Enhanced hydrophobic interaction. |
| Region C | Phenyl to Pyridyl | Activity Maintained | Aromatic ring is crucial, but nitrogen introduction is tolerated. |
| Region D | Carboxylic Acid to Ester | Complete Loss of Activity | The acidic group is essential for a charge-based interaction. |
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many drugs, and this compound is no exception. nih.govnih.govresearchgate.netlibretexts.orgmalariaworld.org The vast majority of biological molecules, including enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers of a ligand. libretexts.org
For this compound, which possesses chiral centers, its enantiomers often exhibit different biological activities. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even inactive. This stereoselectivity underscores the importance of a precise three-dimensional fit between this compound and its binding site. Molecular modeling studies can often shed light on the structural and stereochemical requirements for an efficient interaction. nih.govnih.govresearchgate.netmalariaworld.org
Development of this compound Analogues for SAR Probing
To systematically investigate the SAR of this compound, a variety of analogues are designed and synthesized. mdpi.com These analogues typically involve modifications at specific positions of the this compound scaffold to explore the steric, electronic, and lipophilic requirements for optimal activity. mdpi.com
The design of these analogues is often guided by the initial pharmacophore model and the results of functional group modification studies. By creating a library of related compounds and evaluating their biological activity, a more comprehensive picture of the SAR landscape can be constructed. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.
Computational Approaches in SAR Analysis
In recent years, computational methods have become an indispensable tool in SAR analysis. researchgate.netfrontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how this compound and its analogues interact with their biological target at a molecular level.
QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties, allowing for the prediction of the activity of novel analogues. Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of its target protein, highlighting key interactions. Molecular dynamics simulations can then be used to study the stability of this binding and the conformational changes that may occur upon binding. These computational approaches not only help to rationalize experimental SAR data but also guide the design of new this compound analogues with improved properties.
Future Directions in Furodysin Research
Advanced Preclinical Investigations of Efficacy
Advanced preclinical investigations are crucial for validating the therapeutic potential of Furodysin. Traditional preclinical models have faced limitations in their predictive power, contributing to high attrition rates in drug development. To overcome these challenges, future research will likely incorporate sophisticated in vitro and in vivo models. This includes the utilization of "organ-on-chip" systems, which are designed to more accurately mimic human physiological conditions and improve the predictability of drug efficacy.
Detailed research findings from studies on marine natural products, which include sesquiterpenes like this compound, indicate their testing as antitumor agents in both in vitro and in vivo models. The assessment of this compound's efficacy will involve high-throughput screening, computational modeling, and a range of in vitro assays to thoroughly evaluate its biological activity and potential interactions with cellular systems uni.lu.
Integration of Omics Technologies for Comprehensive Biological Profiling
The integration of "omics" technologies is set to revolutionize the comprehensive biological profiling of this compound. These technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems by analyzing the entire set of genes, RNA molecules, proteins, and small molecule metabolites, respectively.
Applying omics technologies to this compound research will allow scientists to:
Decipher Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) upon this compound exposure, researchers can gain a deeper understanding of how the compound interacts with biological systems at a molecular level.
Identify Novel Targets: Omics data can help identify specific proteins or pathways that this compound modulates, potentially revealing novel therapeutic targets uni.lu.
Contextualize Biological Responses: The comprehensive data generated by omics approaches can help to contextualize the variability observed in this compound's biological effects and cross-validate findings from other experimental methods.
The following table illustrates the application of various omics technologies in biological profiling:
| Omics Technology | Focus of Analysis | Key Information Provided |
| Genomics | Whole genome | Genetic makeup, potential biosynthetic pathways |
| Transcriptomics | RNA transcripts | Gene expression changes, active pathways |
| Proteomics | Protein composition | Protein function, interactions, and modifications |
| Metabolomics | Small molecule metabolites | Metabolic pathway alterations, biomarkers of activity |
Potential for Biosynthetic Engineering and Synthetic Biology Approaches
The potential for biosynthetic engineering and synthetic biology approaches represents a significant future direction for this compound research, particularly concerning its sustainable production and structural diversification. This compound, a sesquiterpenoid metabolite, is naturally isolated from marine sponges nih.govontosight.ai. However, natural sourcing can be limited and environmentally impactful.
Synthetic biology offers a powerful platform to engineer biological systems for the production of complex molecules. This field combines automation, synthetic biology principles, and computational tools to accelerate the design, build, test, and learn (DBTL) cycle for biological constructs. Key applications include:
Engineered Biosynthesis: Synthetic biology can be employed to engineer microbial hosts (e.g., yeast or bacteria) to produce this compound and its analogs through the reconstruction or optimization of its biosynthetic pathways. This approach can bypass the challenges of natural extraction and provide a more controlled and scalable supply.
Metabolic Engineering: As an integral part of synthetic biology, metabolic engineering focuses on optimizing cellular processes to enhance the production of desired compounds. This may involve rational modifications to DNA sequences, gene knockouts, or point mutations to direct metabolic flux towards this compound synthesis.
Biofoundries: State-of-the-art facilities known as biofoundries integrate various processes, including DNA synthesis, gene editing, and strain engineering, into streamlined, automated workflows. These facilities enable rapid prototyping and iteration of biological constructs for efficient compound production.
Chemical Synthesis: The successful racemic synthesis of this compound and Furodysinin has already demonstrated the feasibility of chemical routes for these compounds, providing a foundation for further synthetic efforts.
Exploration of Novel Bioactivities and Therapeutic Applications
Despite existing knowledge, the full spectrum of this compound's bioactivities and therapeutic applications remains largely unexplored. Future research will focus on identifying novel biological activities beyond those currently recognized and translating these findings into potential therapeutic uses.
This compound's biological activity is a key area of investigation, including its capacity to interact with biological systems, bind to specific proteins, or modulate enzymatic activities uni.lu. Given its origin from marine sponges, which are known sources of diverse bioactive compounds, this compound and its derivatives hold promise for various pharmacological applications. These include, but are not limited to:
Anticancer Activity: Marine natural products, including sesquiterpenes, have demonstrated significant anticancer potential, with some compounds progressing to clinical trials.
Antimicrobial Properties: Sponges yield compounds with antibacterial and antifungal activities.
Anti-inflammatory and Antioxidant Effects: These are common properties observed in many natural products from marine sources.
Role in Chemical Defense: this compound and related furan-containing sesquiterpenes are known to play a role in mollusc chemical defense, suggesting potential as antifeedant or cytotoxic agents. Further studies are needed to characterize these mechanisms fully.
Explorations will involve targeted screening assays and computational approaches to predict and validate new bioactivities, potentially leading to the discovery of this compound's utility in treating a wider range of diseases.
Collaborative Research Frameworks for Sustainable Supply and Discovery
Establishing robust collaborative research frameworks is essential for the sustainable supply and continued discovery of this compound and other valuable natural products. The challenges associated with the re-isolation of known compounds underscore the need for effective dereplication strategies and comprehensive, publicly accessible natural product databases.
Key aspects of collaborative frameworks include:
Data Sharing and Integration: Promoting the sharing of research data and the integration of information across various databases (e.g., PubChem, ChemSpider, ChEMBL) is crucial for accelerating discovery and avoiding redundant efforts.
Interdisciplinary Partnerships: Collaborative efforts between chemists, biologists, pharmacologists, and engineers are vital. Biofoundries, for instance, exemplify such interdisciplinary environments, facilitating the integration of synthetic biology, bioinformatics, and chemical engineering expertise to address complex challenges like sustainable material production.
Sustainable Sourcing Initiatives: Given the environmental concerns associated with harvesting natural resources, collaborations focused on developing sustainable sourcing methods, including biosynthetic production via synthetic biology, are paramount.
Exploration of New Biodiversity: Continued exploration and characterization of novel microorganisms and marine species can uncover new sources of this compound and related compounds, requiring collaborative expeditions and taxonomic expertise.
Such frameworks will foster a more efficient and sustainable pipeline for the discovery, development, and eventual application of this compound in various fields.
Q & A
Q. What experimental design considerations are critical for optimizing Furodysin synthesis in vitro?
Methodological Answer:
- Key Parameters : Reaction temperature, solvent polarity, and catalyst type significantly influence yield. For example, polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency.
- Characterization : Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to validate structural integrity. Include control experiments with known inhibitors to confirm specificity .
- Reproducibility : Document step-by-step protocols with molar ratios, reaction times, and purification methods (e.g., column chromatography). Share raw spectral data in supplementary materials to enable replication .
Q. How can researchers validate this compound’s biological activity in preliminary assays?
Methodological Answer:
- In Vitro Models : Use cell lines (e.g., HEK293 or HepG2) with standardized viability assays (MTT or resazurin). Include dose-response curves (IC₅₀ calculations) and negative controls (e.g., DMSO-only treatments).
- Target Engagement : Employ techniques like surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd values). Compare results against positive controls (e.g., established agonists/antagonists) .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05). Report effect sizes and confidence intervals .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Analysis : Measure bioavailability (%F) and half-life (t½) in animal models. Adjust dosing regimens to account for metabolic differences (e.g., cytochrome P450 activity) .
- Tissue Penetration Studies : Use LC-MS/MS to quantify this compound concentrations in target tissues versus plasma. Corrogate with efficacy endpoints (e.g., tumor volume reduction in xenografts) .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., species-specific metabolism). Apply funnel plots to assess publication bias .
Q. What strategies are recommended for elucidating this compound’s mechanism of action when preliminary data conflicts with existing literature?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed pathways. Validate hits via CRISPR knockout or siRNA silencing .
- Structural Dynamics : Perform molecular dynamics simulations to predict binding conformations. Cross-validate with X-ray crystallography or cryo-EM if feasible .
- Hypothesis Refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine research questions. For example, test whether off-target effects explain discrepancies .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in this compound’s toxicity profiles across studies?
Methodological Answer:
- Dose-Escalation Reassessment : Conduct OECD-compliant acute/chronic toxicity assays in rodents. Compare NOAEL (No Observed Adverse Effect Level) values with prior data .
- Cellular Stress Markers : Quantify oxidative stress (e.g., glutathione levels) and apoptosis (caspase-3 activation) in primary cells. Use high-content imaging for subcellular localization .
- Cross-Study Harmonization : Adopt standardized reporting frameworks (e.g., ARRIVE guidelines) to minimize variability in experimental conditions .
Methodological Frameworks for this compound Research
Key Considerations for Publication
- Data Presentation : Use tables/figures to highlight trends (e.g., dose-response relationships). Avoid duplicating data in text and visuals .
- Discussion Depth : Address why results align or conflict with hypotheses (e.g., off-target effects, assay sensitivity) .
- Ethical Compliance : Declare conflicts of interest and adhere to IACUC protocols for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
